
Nappsmlllpa
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nappsmlllpa is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a potent inhibitor of a specific enzyme, which has been linked to various diseases and conditions. In
Mécanisme D'action
Nappsmlllpa works by inhibiting the activity of a specific enzyme, which is involved in various cellular processes. The enzyme is responsible for the production of certain molecules that are involved in disease processes. By inhibiting this enzyme, Nappsmlllpa can reduce the production of these molecules, which can lead to a reduction in disease symptoms.
Biochemical and Physiological Effects:
Nappsmlllpa has been shown to have a significant impact on various biochemical and physiological processes. The compound has been found to reduce inflammation, inhibit cell growth, and induce cell death in cancer cells. Nappsmlllpa has also been shown to have neuroprotective effects, which may make it a promising candidate for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Nappsmlllpa is its potency. The compound has been found to be a highly effective inhibitor of the target enzyme, which makes it a valuable tool for studying disease processes. However, the complex synthesis method of Nappsmlllpa can make it challenging to obtain large quantities of the compound for use in experiments. Additionally, the high potency of Nappsmlllpa can also make it challenging to study the compound's effects on normal cellular processes.
Orientations Futures
There are several future directions for research on Nappsmlllpa. One area of research could be to explore the compound's potential as a cancer treatment. Another area of research could be to investigate the compound's neuroprotective effects further. Additionally, researchers could explore the potential of Nappsmlllpa as a treatment for inflammatory conditions. Further studies could also investigate the compound's effects on normal cellular processes to gain a better understanding of its potential limitations.
Conclusion:
In conclusion, Nappsmlllpa is a synthetic compound that has shown promise for its potential therapeutic applications. The compound's potent inhibition of a specific enzyme has made it a valuable tool for studying disease processes. Further research on Nappsmlllpa could lead to new treatments for cancer, neurodegenerative diseases, and inflammatory conditions. However, the complex synthesis method of Nappsmlllpa and its high potency can also present challenges for researchers.
Méthodes De Synthèse
The synthesis of Nappsmlllpa involves a multistep process that requires specific reagents and conditions. The first step involves the synthesis of a key intermediate, which is then used to synthesize the final product. The process involves several purification steps to ensure the purity of the compound. The synthesis of Nappsmlllpa is a complex process that requires skilled chemists and specialized equipment.
Applications De Recherche Scientifique
Nappsmlllpa has been extensively studied for its potential therapeutic applications. The compound has been found to be a potent inhibitor of a specific enzyme that is involved in various disease processes. Research has shown that Nappsmlllpa has the potential to be used in the treatment of cancer, neurodegenerative diseases, and inflammatory conditions.
Propriétés
Numéro CAS |
135216-07-8 |
|---|---|
Nom du produit |
Nappsmlllpa |
Formule moléculaire |
C74H101ClN14O13 |
Poids moléculaire |
1430.1 g/mol |
Nom IUPAC |
(2S)-N-[(2S,4R)-4-acetamido-1-[[(2S)-2-[[(2R)-6-amino-2-[[(2S)-3-(4-hydroxyphenyl)-2-(methylamino)propanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]-[(2S)-2-[[(2R)-2-amino-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-2-methyl-5-naphthalen-2-yl-1,3-dioxopentan-2-yl]-N-[(2R)-2-amino-3-(4-chlorophenyl)propanoyl]-1-[(2S)-2-amino-6-(propan-2-ylamino)hexanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C74H101ClN14O13/c1-44(2)36-61(85-66(95)58(20-10-12-32-76)84-67(96)60(80-7)40-48-25-30-54(92)31-26-48)70(99)88(71(100)62(43-90)86-65(94)56(78)39-50-16-14-33-81-42-50)73(102)74(6,64(93)59(83-46(5)91)41-49-22-27-51-17-8-9-18-52(51)37-49)89(69(98)57(79)38-47-23-28-53(75)29-24-47)72(101)63-21-15-35-87(63)68(97)55(77)19-11-13-34-82-45(3)4/h8-9,14,16-18,22-31,33,37,42,44-45,55-63,80,82,90,92H,10-13,15,19-21,32,34-36,38-41,43,76-79H2,1-7H3,(H,83,91)(H,84,96)(H,85,95)(H,86,94)/t55-,56+,57+,58+,59+,60-,61-,62-,63-,74-/m0/s1 |
Clé InChI |
ZLDBJGBUZBUHAE-RIJBMELVSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)N(C(=O)[C@H](CO)NC(=O)[C@@H](CC1=CN=CC=C1)N)C(=O)[C@](C)(C(=O)[C@@H](CC2=CC3=CC=CC=C3C=C2)NC(=O)C)N(C(=O)[C@@H]4CCCN4C(=O)[C@H](CCCCNC(C)C)N)C(=O)[C@@H](CC5=CC=C(C=C5)Cl)N)NC(=O)[C@@H](CCCCN)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC |
SMILES |
CC(C)CC(C(=O)N(C(=O)C(CO)NC(=O)C(CC1=CN=CC=C1)N)C(=O)C(C)(C(=O)C(CC2=CC3=CC=CC=C3C=C2)NC(=O)C)N(C(=O)C4CCCN4C(=O)C(CCCCNC(C)C)N)C(=O)C(CC5=CC=C(C=C5)Cl)N)NC(=O)C(CCCCN)NC(=O)C(CC6=CC=C(C=C6)O)NC |
SMILES canonique |
CC(C)CC(C(=O)N(C(=O)C(CO)NC(=O)C(CC1=CN=CC=C1)N)C(=O)C(C)(C(=O)C(CC2=CC3=CC=CC=C3C=C2)NC(=O)C)N(C(=O)C4CCCN4C(=O)C(CCCCNC(C)C)N)C(=O)C(CC5=CC=C(C=C5)Cl)N)NC(=O)C(CCCCN)NC(=O)C(CC6=CC=C(C=C6)O)NC |
Synonymes |
N-Ac-2-Nal-4-ClPhe-3-Pal-Ser-NMeTyr-Lys-Leu-Lys-Pro-AlaNH2 N-acetyl-2-naphthylalanyl-4-chlorophenyalanyl-3-pyridylalanyl-seryl-N-methyltyrosyl-lysyl-leucyl-lysyl-prolyl-alaninamide NAPPSMLLLPA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(10R,11S,14S)-7-Methoxy-10,11,15,15-tetramethyl-2-oxatetracyclo[8.8.0.01,14.03,8]octadeca-3,5,7-trien-4-ol](/img/structure/B237931.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B237937.png)
![N-{4-[(2-thienylcarbonyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B237939.png)
![N-[3-(pentanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B237940.png)
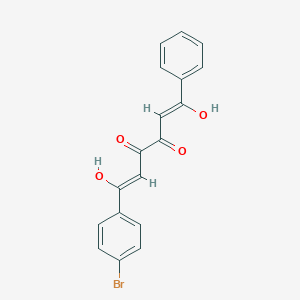
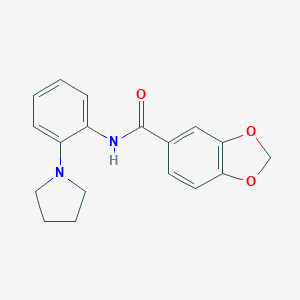
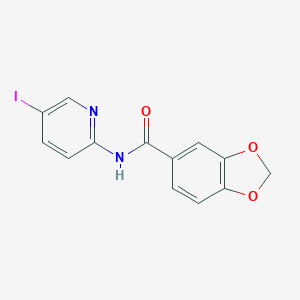
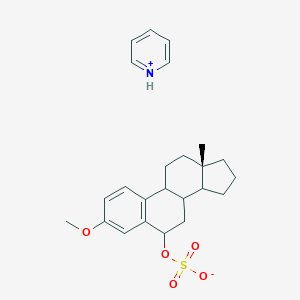
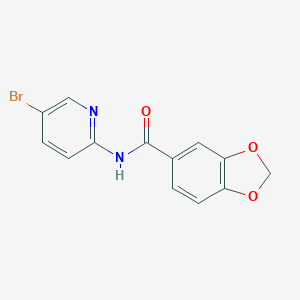
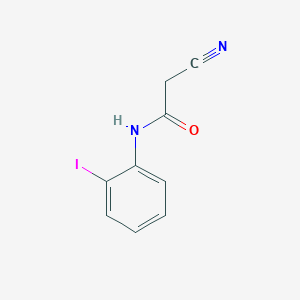
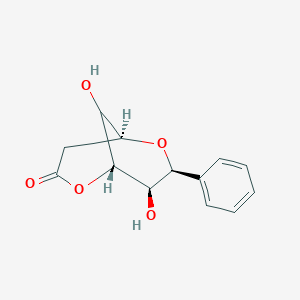

![N-[2-(difluoromethoxy)phenyl]-4-ethylbenzamide](/img/structure/B238001.png)